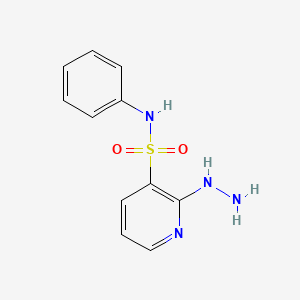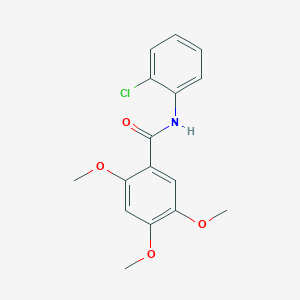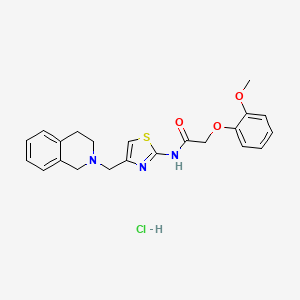
1-(Dimethylamino)-4-(3-fluorophenoxy)-1-penten-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "1-(Dimethylamino)-4-(3-fluorophenoxy)-1-penten-3-one" is a chemical entity that has not been directly studied in the provided papers. However, related compounds and functional groups have been investigated, which can provide insights into the properties and reactivity of the compound . For instance, the electrochemical behavior of a similar ketone, "4,4-dimethyl-1-phenyl-1-penten-3-one," has been studied, indicating that such compounds can undergo electron transfer processes in acidic media . Additionally, the molecular structure and properties of a compound with a dimethylamino group and a fluorophenyl group have been analyzed using computational methods, suggesting that the presence of these groups can significantly influence the electronic properties of a molecule .
Synthesis Analysis
While the exact synthesis of "1-(Dimethylamino)-4-(3-fluorophenoxy)-1-penten-3-one" is not detailed in the provided papers, the synthesis of related compounds with dimethylamino groups and fluorinated aromatic rings has been reported. For example, the synthesis of bis(dimethylamino) compounds and their complexes has been described, which could provide a basis for the synthesis of the compound by analogy . Furthermore, the synthesis of halogen-substituted iron(III) complexes for use in oligomerization reactions of alkenes, such as 1-pentene, suggests potential synthetic routes involving metal-catalyzed reactions .
Molecular Structure Analysis
The molecular structure of compounds containing dimethylamino and fluorophenyl groups has been studied using various spectroscopic and computational methods. For instance, the structure of a complex involving a dimethylamino group was determined by X-ray diffraction, which could provide insights into the steric and electronic effects of the dimethylamino group on the overall molecular structure . Additionally, computational studies on a dimethylamino-fluorophenyl compound have provided detailed information on bond lengths, angles, and dihedral angles, which could be relevant for understanding the structure of "1-(Dimethylamino)-4-(3-fluorophenoxy)-1-penten-3-one" .
Chemical Reactions Analysis
The reactivity of compounds similar to "1-(Dimethylamino)-4-(3-fluorophenoxy)-1-penten-3-one" has been explored in various contexts. For example, the electrochemical reduction of a related ketone suggests that such compounds can participate in electron transfer reactions . Additionally, the transfer of a dimethylaminoethylphenyl group to enones has been shown to be highly stereoselective, which could have implications for the reactivity of the compound in stereoselective synthesis .
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds with dimethylamino and fluorophenyl groups have been characterized using spectroscopic techniques and theoretical calculations. The study of the proton sponge DMAN provides information on the hydrogen bonding capabilities and protonic absorption properties of dimethylamino groups . The computational analysis of a dimethylamino-fluorophenyl compound offers data on charges, polarizability, dipole moment, and vibrational spectra, which are essential for understanding the physical properties of such molecules . Furthermore, the study of halogen-substituted iron(III) complexes in oligomerization reactions provides insights into the influence of fluorine substituents on catalytic activity, which could be relevant for the chemical properties of "1-(Dimethylamino)-4-(3-fluorophenoxy)-1-penten-3-one" .
Applications De Recherche Scientifique
Fluorescence and Cell Imaging
- Chalcone Derivatives for Fluorescence Imaging: Chalcones, including derivatives with donor–acceptor structure characteristics, exhibit distinct fluorescence and stability in mixed aqueous systems, with applications in living cell imaging and environmental systems. For example, 4-dimethylamino 4-fluorochalcone demonstrates potential for practical applications in biological and environmental systems through its fluorescent properties (Yang et al., 2015).
Synthesis and Chemical Properties
- Azannulation of Pyridinylaminohexadienones: The reaction of 2-aminopyridine derivatives with chalcone derivatives, such as 4-methoxy-1,1,1-trifluoro-3-penten-2-one, leads to interesting chemical and biological compounds through azannulation processes (Cocco et al., 2001).
Polymer Synthesis
- Fluorocarbon Polymers with Alternating Units: The condensation of bis(dimethylamino)dimethylsilane and related compounds with fluorocarbon diols results in polymers exhibiting high stability and resistance to hydrolytic, oxidative, and thermal degradation, maintaining flexibility even under extreme conditions (Tanquary et al., 1975).
Catalysis in Polymerization
- Catalysis in Co-Oligomerization Reactions: Halogen substituted iron(III) di(imino)pyridine complexes, with different halide substituents, have been utilized as catalysts in 1-pentene and 1-hexene oligomerization and co-oligomerization reactions, showing structure-property relationships (Ritter & Alt, 2020).
Development of Fluorophores
- Solvatochromic Fluorescent Oxazones: The synthesis and characterization of solvatochromic, lipophilic fluorescent oxazones, like 1-Pentyl-7-dimethylamino-3H-phenoxazine-3-one, indicate their potential utility as fluorescent biological probes (Brugel & Williams, 1993).
Mécanisme D'action
Propriétés
IUPAC Name |
(Z)-1-(dimethylamino)-4-(3-fluorophenoxy)pent-1-en-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FNO2/c1-10(13(16)7-8-15(2)3)17-12-6-4-5-11(14)9-12/h4-10H,1-3H3/b8-7- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEWAIFQTAZONMN-FPLPWBNLSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C=CN(C)C)OC1=CC(=CC=C1)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C(=O)/C=C\N(C)C)OC1=CC(=CC=C1)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Dimethylamino)-4-(3-fluorophenoxy)-1-penten-3-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-4-piperidin-1-ylsulfonylbenzamide](/img/structure/B3002423.png)
![Ethyl 2-[[(Z)-2-cyano-3-(2,4,5-trimethoxyphenyl)prop-2-enoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B3002424.png)



![2-[(1,1-Dioxido-1,2-benzothiazol-3-yl)(methyl)amino]ethanol](/img/structure/B3002434.png)

![2-((7-methyl-2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B3002437.png)

![(1S,2S)-2-[(1R)-1-Aminoethyl]cyclopentan-1-ol](/img/structure/B3002440.png)

![1-(4-ethoxyphenyl)-3-(2-fluoro-4-methoxyphenyl)-3-hydroxy-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B3002442.png)
